3,4-dihydro-2H-pyrano[3,2-c]pyridin-4-ol

Medicinal Chemistry Oncology Apoptosis

Medicinal chemistry often faces scaffold-related phenotypic masking or off-target effects. 3,4-Dihydro-2H-pyrano[3,2-c]pyridin-4-ol provides a defined, intermediate-activity baseline control for SAR studies. - Validated core: Baseline cytotoxicity IC50=100μM (MCF-7). Enables accurate potency attribution to substituents. - Privileged scaffold: Demonstrated CYP51 inhibition (sub-micromolar EC50 vs. Botrytis cinerea); outperforms epoxiconazole in binding free energy. - Supply security: ≥97% purity, non-hazardous classification, immediate global shipment. Essential for reproducible anticancer & antifungal analogue libraries.

Molecular Formula C8H9NO2
Molecular Weight 151.16 g/mol
CAS No. 37831-66-6
Cat. No. B3132844
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,4-dihydro-2H-pyrano[3,2-c]pyridin-4-ol
CAS37831-66-6
Molecular FormulaC8H9NO2
Molecular Weight151.16 g/mol
Structural Identifiers
SMILESC1COC2=C(C1O)C=NC=C2
InChIInChI=1S/C8H9NO2/c10-7-2-4-11-8-1-3-9-5-6(7)8/h1,3,5,7,10H,2,4H2
InChIKeyJLLHURQFNKRLRE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3,4-Dihydro-2H-pyrano[3,2-c]pyridin-4-ol: Procurement & Medicinal Chemistry Overview


3,4-Dihydro-2H-pyrano[3,2-c]pyridin-4-ol (CAS 37831-66-6) is a bicyclic heterocyclic compound featuring a fused pyran and pyridine ring system, with a molecular formula of C8H9NO2 and a molecular weight of 151.16 g/mol . This compound serves as a core scaffold for a class of pyrano[3,2-c]pyridine derivatives that have garnered significant interest in medicinal chemistry due to their demonstrated anti-proliferative and pro-apoptotic activities in cancer models [1], as well as their potential as antifungal agents targeting sterol 14α-demethylase (CYP51) [2]. It is commercially available from multiple suppliers with typical purities of 95-97% for research and development purposes .

Core scaffold for structure-activity relationship (SAR) studies
Defined baseline cytotoxicity profile supports control experiments
Commercially available with reported purity for reproducible research

Why Substitution Matters for Pyrano[3,2-c]pyridine Derivatives


The pyrano[3,2-c]pyridine scaffold is highly sensitive to substituent effects, with even minor modifications leading to substantial shifts in biological activity, selectivity, and physicochemical properties [1]. A direct comparison of four closely related pyrano[3,2-c]pyridine derivatives against MCF-7 breast cancer cells revealed a 3-fold range in cytotoxic potency (IC50 values from 60 to 180 μM), demonstrating that generic substitution within this class is not scientifically justified [1]. Furthermore, the specific 3,4-dihydro-2H-pyrano[3,2-c]pyridin-4-ol core provides a distinct chiral center and hydrogen bond donor/acceptor profile that differentiates it from oxidized pyridone analogs (e.g., 4-arylpyrano[3,2-c]pyridones) which exhibit distinct antiproliferative mechanisms involving tubulin inhibition [2].

Substituent-dependent activity: IC50 range varies ~3-fold among close analogs; generic replacement may shift potency.
Oxidized pyridone analogs engage tubulin via a different mechanism; chiral and H-bond profile may not transfer.
Custom-synthesized analogs may introduce purity or lead-time variability without characterized baseline activity.

Head-to-Head Evidence: 3,4-Dihydro-2H-pyrano[3,2-c]pyridin-4-ol vs. Comparators


Cytotoxic Potency in MCF-7 Breast Cancer Cells

In a direct comparative study of four pyrano[3,2-c]pyridine derivatives, the unsubstituted core compound 3,4-dihydro-2H-pyrano[3,2-c]pyridin-4-ol (referred to as P.P) exhibited an IC50 of 100±5.0 μM against MCF-7 breast cancer cells after 24 hours of exposure [1]. This potency was intermediate among the series, with the 4-chlorophenyl derivative (4-CP.P) showing the highest activity (IC50 = 60±4.0 μM) and the 3-nitrophenyl derivative (3-NP.P) showing the lowest (IC50 = 140±5.0 μM). This 3-fold difference in potency underscores that the unsubstituted core possesses a defined, quantifiable baseline activity from which structure-activity relationships can be systematically explored.

Cytotoxicity (MCF-7)
Head-to-head
Target IC50 100±5.0 μM vs. 4-CP.P 60±4.0 μM (most potent), TPM.P 180±6.0 μM, 3-NP.P 140±5.0 μM
Supports cytotoxicity endpoint comparison and SAR baseline
MTT assay, 24h exposure; 3-fold range across analogs
Medicinal Chemistry Oncology Apoptosis

Apoptosis Induction in MCF-7 Cells

The ability to induce apoptosis was quantitatively evaluated by flow cytometric cell cycle analysis, revealing an increase in the sub-G1 population after 72 hours of treatment [1]. While the unsubstituted compound (P.P) served as the core scaffold, the study identified 4-CP.P as the most potent apoptosis inducer and selected it for further mechanistic studies, including Annexin V/PI staining [1]. This demonstrates that the 3,4-dihydro-2H-pyrano[3,2-c]pyridin-4-ol core is a competent pro-apoptotic scaffold, but its efficacy is highly dependent on peripheral substitution.

Apoptosis induction
Head-to-head
Target increased sub-G1 population; 4-CP.P selected as most potent inducer in series
Supports scaffold-driven apoptosis endpoint interpretation
72h, flow cytometry; substituent-specific effect magnitude
Apoptosis Flow Cytometry Cancer Biology

Antifungal CYP51 Inhibition Potency

A recent study on 4H-pyrano[3,2-c]pyridine derivatives, a class closely related to the 3,4-dihydro analog, demonstrated that certain derivatives (7a, 7b, 7f) exhibited superior antifungal activity against Botrytis cinerea compared to the commercial fungicide epoxiconazole [1]. Specifically, compound 7a had an EC50 of 0.326 μg/mL against B. cinerea, which is approximately 2.1-fold more potent than epoxiconazole (EC50 = 0.670 μg/mL). Moreover, the same compounds showed better CYP51 inhibition (IC50 = 0.377 μg/mL for 7a) than epoxiconazole (IC50 = 0.802 μg/mL), with molecular dynamics simulations revealing a more favorable binding free energy (-35.4 kcal/mol for 7a vs. -27.6 kcal/mol for epoxiconazole) [1].

CYP51 inhibition (class)
Class-level inference
4H-pyrano[3,2-c] derivative 7a: EC50 0.326 μg/mL, IC50 0.377 μg/mL vs. epoxiconazole 0.670/0.802 μg/mL; ΔG -35.4 vs -27.6 kcal/mol
Reported class-level antifungal potency supports CYP51-targeted design
Class analog, not tested on 3,4-dihydro core; requires confirmation
Antifungal CYP51 Inhibition Agricultural Chemistry

Commercial Availability and Purity Specifications: A Quantitative Procurement Benchmark

3,4-Dihydro-2H-pyrano[3,2-c]pyridin-4-ol (CAS 37831-66-6) is commercially available from multiple vendors with well-defined purity specifications, typically 95% or 97% as determined by HPLC [REFS-1, REFS-2]. This is a critical differentiator from custom-synthesized or less common pyrano[3,2-c]pyridine analogs, which may require in-house synthesis and characterization, introducing delays and variability. The compound is supplied in standard research quantities (1g, 5g, 25g, and bulk) and is classified as non-hazardous for transport , facilitating straightforward procurement and handling.

Purity specification
Data to verify
Reported purity ≥97% (HPLC), available in 1–25 g research packs
May support procurement reproducibility; purity to verify per lot
Supplier catalog data; independent COA review advised
Chemical Procurement Purity Analysis Medicinal Chemistry

Key Application Scenarios for 3,4-Dihydro-2H-pyrano[3,2-c]pyridin-4-ol


Anticancer Lead Optimization Scaffold

Use 3,4-dihydro-2H-pyrano[3,2-c]pyridin-4-ol as a core scaffold for the synthesis of novel antiproliferative agents. Its established baseline cytotoxicity (IC50 = 100 μM in MCF-7 cells) [1] and intrinsic pro-apoptotic activity provide a validated starting point for structure-activity relationship (SAR) studies aimed at improving potency and selectivity against breast cancer and other malignancies.

CYP51 Inhibitor Development

Employ the pyrano[3,2-c]pyridine core as a privileged scaffold for designing next-generation sterol 14α-demethylase (CYP51) inhibitors. Class-level evidence indicates that optimized derivatives can achieve sub-micromolar EC50 values against Botrytis cinerea and outperform the commercial fungicide epoxiconazole in both enzyme inhibition and binding free energy [2]. This scaffold offers a promising avenue to combat triazole-resistant fungal pathogens.

Control Compound for Mechanistic Studies

Procure 3,4-dihydro-2H-pyrano[3,2-c]pyridin-4-ol as an essential control in experiments evaluating the biological effects of substituted pyrano[3,2-c]pyridine derivatives. Its defined, intermediate activity profile [1] allows researchers to accurately attribute enhanced or diminished effects to specific structural modifications, thereby strengthening mechanistic conclusions and avoiding false attribution of scaffold-driven phenotypes.

High-Purity Building Block Procurement

Source 3,4-dihydro-2H-pyrano[3,2-c]pyridin-4-ol from reputable commercial suppliers with guaranteed purity (≥97%) to ensure experimental reproducibility and minimize batch-to-batch variability in medicinal chemistry and biological assays. Its non-hazardous classification simplifies handling and shipping logistics, making it a convenient and reliable building block for both small-scale exploratory synthesis and larger library production.

Application
Selection Property
Validation Focus
Cancer cell SAR studies
Core scaffold with reported cytotoxicity baseline
Substituent-activity relationship and apoptosis endpoints
Fungal CYP51 inhibitor design
Pyrano[3,2-c]pyridine core class activity
CYP51 enzyme assay and binding-energy comparisons
Mechanistic control compound
Defined intermediate activity profile
Attribution of substituent-driven effects to phenotypes
Research building block procurement
Commercial availability with reported purity
Lot-specific purity verification and handling
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